Prop-2-yn-1-yl 4-(benzyloxy)-3-ethoxybenzoate
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Overview
Description
Prop-2-yn-1-yl 4-(benzyloxy)-3-ethoxybenzoate is an organic compound that features a benzoate ester functional group. This compound is characterized by the presence of a prop-2-yn-1-yl group, a benzyloxy group, and an ethoxy group attached to the benzene ring. It is used in various chemical and biological applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-yn-1-yl 4-(benzyloxy)-3-ethoxybenzoate typically involves the esterification of 4-(benzyloxy)-3-ethoxybenzoic acid with prop-2-yn-1-ol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of automated systems ensures consistent quality and reduces the risk of contamination .
Chemical Reactions Analysis
Types of Reactions
Prop-2-yn-1-yl 4-(benzyloxy)-3-ethoxybenzoate undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The benzyloxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoates.
Scientific Research Applications
Prop-2-yn-1-yl 4-(benzyloxy)-3-ethoxybenzoate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Prop-2-yn-1-yl 4-(benzyloxy)-3-ethoxybenzoate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This binding can block the enzyme’s activity, leading to various biological effects. The pathways involved in these interactions include the inhibition of signal transduction pathways and the modulation of gene expression .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Propyn-1-yloxy)benzoic acid
- 3-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid
- 4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid
Uniqueness
Prop-2-yn-1-yl 4-(benzyloxy)-3-ethoxybenzoate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the prop-2-yn-1-yl group allows for unique interactions with enzymes and other biological molecules, making it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C19H18O4 |
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Molecular Weight |
310.3 g/mol |
IUPAC Name |
prop-2-ynyl 3-ethoxy-4-phenylmethoxybenzoate |
InChI |
InChI=1S/C19H18O4/c1-3-12-22-19(20)16-10-11-17(18(13-16)21-4-2)23-14-15-8-6-5-7-9-15/h1,5-11,13H,4,12,14H2,2H3 |
InChI Key |
VDNHSOWCVOVHFG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)OCC#C)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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